2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridazinone core with a benzothiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazinone Core: This step involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone ring.
Introduction of the Dimethoxyphenyl Group: This is achieved through a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced onto the pyridazinone core.
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized separately and then coupled with the pyridazinone intermediate through a condensation reaction.
Final Coupling: The final step involves the coupling of the benzothiazole moiety with the pyridazinone intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases, thereby affecting cellular signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Various pyrazole-1,2,4-triazole derivatives
Uniqueness
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide stands out due to its unique combination of a pyridazinone core and a benzothiazole moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H20N4O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H20N4O5S/c1-29-14-5-6-16-19(11-14)32-22(23-16)24-20(27)12-26-21(28)9-7-15(25-26)13-4-8-17(30-2)18(10-13)31-3/h4-11H,12H2,1-3H3,(H,23,24,27) |
InChI Key |
DAUCHXMTOKPBRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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